molecular formula C12H12N2O3 B2785017 N-(5-Oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)prop-2-enamide CAS No. 2361639-63-4

N-(5-Oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)prop-2-enamide

Cat. No. B2785017
CAS RN: 2361639-63-4
M. Wt: 232.239
InChI Key: REDAFHZIFLBROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-Oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)prop-2-enamide” is a compound that belongs to the benzoxazepine derivatives . Benzoxazepine derivatives have been synthesized by a variety of methods and have been characterized using IR, NMR, GC–MS, and microanalysis . They have been evaluated for their anticancer properties in breast cancer cells .


Synthesis Analysis

The synthesis of benzoxazepine derivatives involves a variety of methods . Microwave heating has been used to synthesize pyrimido-oxazepine analogs . Cyclization of substituted isoindole derivatives has been used to access isoindolo [1,4]benzoxazinones and isoindolo [1,5]benzoxazepines . A novel 4,5-dihydro- 3H -spiro [1,5-benzoxazepine-2,4-piperidine] scaffold has been synthesized from ortho-hydroxyacetophenone and N -benzylpiperidone .


Molecular Structure Analysis

The single-crystal X-ray structures of various benzoxazepine derivatives have been discussed . The compounds have been evaluated for their anticancer properties in breast cancer cells .


Chemical Reactions Analysis

Benzoxazepine derivatives have been synthesized by a variety of methods . For example, Cu (I)-catalyzed cycloaddition of azido-alkynes has been used to synthesize 1 [1,2,3]triazolo [5,1-c] [1,4]benzoxazepine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazepine derivatives can be characterized using IR, NMR, GC–MS, and microanalysis .

Mechanism of Action

The compounds have been evaluated for their anticancer properties in breast cancer cells . Some compounds displayed potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells . These compounds were more selective for the MCF-7 cells . Upon further investigation, it was found that some compounds induced cell cycle arrest in the G2/M phase and display limited toxicity against the noncancerous breast cell line, MCF-10A .

properties

IUPAC Name

N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-11(15)14-8-3-4-10-9(7-8)12(16)13-5-6-17-10/h2-4,7H,1,5-6H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDAFHZIFLBROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)OCCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.